Product packaging for 3-Tetradecene, (Z)-(Cat. No.:CAS No. 41446-67-7)

3-Tetradecene, (Z)-

Cat. No.: B3052444
CAS No.: 41446-67-7
M. Wt: 196.37 g/mol
InChI Key: QKTFNIWYLYTNIS-ALCCZGGFSA-N
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Description

Contextualization within Unsaturated Aliphatic Hydrocarbons

Aliphatic hydrocarbons constitute a fundamental class of organic compounds, characterized by chains or rings of carbon atoms bonded to hydrogen atoms, excluding aromatic ring structures libretexts.orgwikipedia.orgallen.intestbook.comsettalagas.ittidjma.tn. They are broadly categorized into saturated hydrocarbons (alkanes), which contain only single carbon-carbon bonds, and unsaturated hydrocarbons (alkenes and alkynes), which feature at least one carbon-carbon double or triple bond, respectively libretexts.orgvaia.comfctemis.orguomustansiriyah.edu.iqtestbook.com.

(Z)-3-Tetradecene, with the molecular formula C₁₄H₂₈ and a molecular weight of approximately 196.37 g/mol thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.gov, belongs to the alkene family. Specifically, it is an unsaturated aliphatic hydrocarbon featuring a fourteen-carbon chain with a double bond located at the third carbon position. The "(Z)" designation indicates that the hydrogen atoms (or the higher priority groups attached to the double-bonded carbons) are on the same side of the double bond, a configuration also referred to as cis nist.govchemspider.com. This geometric isomerism distinguishes it from its trans counterpart, (E)-3-Tetradecene, and can influence its physical and chemical properties, such as polarity and melting/boiling points testbook.combyjus.comwikipedia.orgpressbooks.pub. Unsaturated hydrocarbons like alkenes are generally more reactive than saturated alkanes due to the presence of the pi bond in the double bond, which is more susceptible to chemical attack settalagas.itvaia.comfctemis.orguomustansiriyah.edu.iqtestbook.comnoaa.gov.

Research Significance in Natural Products and Environmental Chemistry

The significance of (Z)-3-Tetradecene and related alkenes extends into several scientific disciplines, notably in the study of natural products and environmental processes.

In the realm of natural products , alkenes, including those with longer carbon chains like tetradecene, are frequently identified as components of complex biological mixtures. They are known to occur naturally thegoodscentscompany.com and are particularly important in the chemical ecology of insects. Cuticular hydrocarbons (CHCs), which form the outer protective layer of insects, often include a diverse array of alkanes and alkenes researchgate.netmyrmecologicalnews.orgresearchgate.net. While saturated alkanes primarily serve to prevent desiccation, unsaturated hydrocarbons like alkenes are increasingly recognized for their roles in chemical communication researchgate.netmyrmecologicalnews.orgresearchgate.net. These compounds can function as pheromones, mediating interactions such as species recognition, mate finding, and colony identity in social insects researchgate.netresearchgate.netd-nb.info. The specific positional and geometric isomers of alkenes can convey distinct signals, contributing to the complexity of insect communication systems researchgate.netresearchgate.netd-nb.info. For instance, (E)-3-tetradecene has been noted in plant emissions that influence insect behavior frontiersin.org.

From an environmental chemistry perspective, aliphatic hydrocarbons are ubiquitous and can be considered environmental contaminants, often originating from petroleum products tidjma.tnscialert.netbioline.org.bruniv-ovidius.roajol.info. (Z)-3-Tetradecene, as an alkene, is subject to degradation by various microorganisms through both aerobic and anaerobic pathways wur.nlnih.govresearchgate.netresearchgate.netusgs.gov. Bacteria utilize oxygenase enzymes to break down these hydrocarbons, a process crucial for the remediation of contaminated sites nih.govresearchgate.net. Understanding the presence, fate, and degradation pathways of such compounds in soil and water is vital for environmental monitoring and risk assessment tidjma.tnusgs.gov.

Data Table: Key Properties of (Z)-3-Tetradecene

PropertyValueSource
CAS Number 41446-67-7 thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnist.govepa.gov
Molecular Formula C₁₄H₂₈ thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.govepa.govfoodb.ca
Molecular Weight 196.37 g/mol thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnih.govepa.govfoodb.ca
IUPAC Names (Z)-3-Tetradecene, (3Z)-3-Tetradecene, cis-3-Tetradecene thegoodscentscompany.comnist.govchemeo.comchemspider.comchemicalbook.comnist.gov
Melting Point -9.38 °C (estimated) chemicalbook.com
Boiling Point 243.29 °C (estimated) chemicalbook.com
Density 0.7818 (estimated) chemicalbook.com
Refractive Index 1.4345 (estimated) chemicalbook.com
Water Solubility 0.0139 mg/L @ 25 °C (estimated) thegoodscentscompany.com

Compound List:

(E)-3-Tetradecene

(Z)-3-Tetradecene

(3Z)-3-Tetradecene

cis-3-Tetradecene

Alkanes

Alkenes

Alkynes

Aliphatic Hydrocarbons

Aromatic Hydrocarbons

Butane

Butene

Butyne

Cycloalkanes

Cycloalkenes

Cycloalkynes

Ethane

Ethene

Ethyne

Hexane

Hexene

Methane

Pentane

Propane

Propene

Propyne

Tetradecene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28 B3052444 3-Tetradecene, (Z)- CAS No. 41446-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-tetradec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8-14H2,1-2H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTFNIWYLYTNIS-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880865
Record name 3-tetradecene, (z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41446-67-7
Record name 3-Tetradecene, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-tetradecene, (z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-TETRADECENE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U70Z15RDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution in Biological Systems

Presence in Plant Metabolomes

(Z)-3-Tetradecene has been detected in several plant species, indicating its role in plant metabolism and volatile signaling.

Isolation from Wild Edible Mushrooms (Volvariella volvacea)(Z)-3-Tetradecene has been isolated from wild edible mushrooms, includingVolvariella volvacea. GC-MS analysis ofV. volvaceaidentified (Z)-3-Tetradecene as one of the compounds present, contributing to its volatile composition.ejbio.org


Potential as a Food-Derived Biomarker (Soybean)

The identification of specific volatile compounds within food matrices can serve as indicators for the presence or processing of particular food products. (Z)-3-Tetradecene has been detected in soybeans foodb.ca. Its presence in soybeans suggests that it may function as a potential biomarker for the consumption of soybean-based products foodb.ca.

Table 4: (Z)-3-Tetradecene as a Potential Food-Derived Biomarker

Food SourcePotential Biomarker StatusReference
SoybeanPotential biomarker foodb.ca

Compound Name Table

(Z)-3-Tetradecene

3-Tetradecene (B8821434), (Z)-

3-Tetradecene, 14,14-dimethoxy-, (3Z)-

(Z)-3-Tetradecene

3-Tetradecene, (3Z)-

1-Tetradecene (B72687)

Tetradecane (B157292)

2,4,7,9-Tetramethyl-5-decyn-4,7-diol

Octadecane

2-Hexadecene, 2,6,10,14-tetramethyl-

2-Furanmethanol

1-Hexadecene

1,4-Butanediol, 2,3-bis(methylene)-

1-Docosene

1,3-Propanediol, 2-(hydroxymethyl)-2-nitro-

Phenol, 4-ethyl-

3',5'-Dihydroxyacetophenone

Phenol, 2,5-dimethyl-

p-Ethylguaiacol

trans-β-Ocimene

β-Ocimene

Decanal

Indolizine

α-Terpineol

2,6,10-trimethyl-Dodecane

Phthalic acid, isobutyloctyleste

2-Methyl-4-hydroxyaniline

1-(4-tert-Butylphenyl)propan-2-one

cis-Geranylacetone

Isoshyobunone

(3E)-3-Tetradecene

3-Tetradecene, (E)-

(E)-3-Tetradecene

(3E)-tetradec-3-ene

2,3-Dimethyl-cyclohexa-1,3-diene

(2,4,6-Trimethylcyclohexyl) methanol (B129727)

n-Tridecan-1-ol

E-2-Octadecadecen-1-ol

PE

Dodecane (B42187)

3,7,11-trimethyl dodecane-1-ol

2,4,6,8-tetramethyl-1-undecene

3-Hexadecene, (Z)-

Decane, 2,3,5,8-tetramethyl-

Heptadecane, 2,6,10,15- tetramethyl-

2-Bromo dodecane

1-Decene

Hexadecane

Phenol, 2,4-bis(1,1-dimethylethyl)-

Benzene, (1-methyldecyl)-

Sulfurous acid, 2-propyl tetradecyl ester

Benzene, methyl-

Diazene, bis(1,1-dimethylethyl)-

Cyclohexane, cyclopropylidene-

β-ylangene

Cembrene

2-decyn-1-ol (B41293)

α-gurjunene

Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1.alpha.,3.alpha.,4.beta.,6.alpha.)-

Benzenemethanol, .alpha.-methyl-.alpha.-propyl-

tetradecane

(+)-Cycloisolongifol-5-ol

Dodecane, 2,6,11-trimethyl-

9-Octadecene, (E)-

methyl-10-undecenoate

cyclopentaneundecanoicacid, methyl ester

urs-12-en-24-oic acid, 3-oxo-methyl ester(+)

azulene,1,2,3,4,5,6,7,8,8á-octahydro-1,4-dimethyl7-(1-methylethenyl)-,(1s-(1a,7a,8aa)-

phytol (B49457)

isopropyl linoleate (B1235992)

quercetin (B1663063)

lupeol (B1675499)

6-tridecene, (Z)-

3-tetradecene, (E)-

Hexanal

2-AP

nonanal (B32974)

undecane (B72203)

5-methyl

1-heptanal

1-octen-3-ol (B46169)

hexadecane,7,9-dimethyl

2-tetradecene, (Z)-

2-heptanone (B89624)

1-hexanol (B41254)

1-heptanol (B7768884)

Hexadecane, 2-methyl-

Hexadecane, 3-methyl-

Sulfurous acid, butyl undecyl ester

2-Bromotetradecane

2-Methyltridecane

Butanoic acid, 3-methyl-, octyl ester

Decanoic acid, phenylmethyl ester

2-Hexyl-1-octanol

E-7-Tetradecenol

3-Tetradecyn-1-ol

1-Dodecanol, 2-methyl-, (S)-

Sulfurous acid, pentyl tridecyl ester

Tetradecanal

1-Pentadecanol acetate (B1210297)

Pentadecane, 3-methyl

1-Hydroxy-2,2-dimethyldecane

Delta-Cadinene

3-Pentadecanone

Gamma-Gurjunene

Benzene acetic acid, 1,1-dimethylethyl ester

(-)-2-Hexanol decanoate (B1226879)

2-ethyl-1-hexanol

methyl isothiocyanate

dihydrojasmone (B1670601)

limonene (B3431351)

citronellol (B86348)

methyl salicylate (B1505791) (MeSA)

β-elemene

(E,E)-α-Farnesene

p-Cymen-7- ol

Cyclooctasiloxane, hexadecamethyl-

Pyrrolo[1,2-a] pyrazine-1,4-dione, hexahydro-

Biosynthetic Pathways and Mechanisms

Enzymatic Routes in Microbial Synthesis

Actinobacteria are a class of Gram-positive bacteria renowned for their extensive capacity to produce a wide array of specialized metabolites, many of which possess valuable bioactivities, including antimicrobial properties nih.govmdpi.com. Research has identified (Z)-3-tetradecene as a compound produced by actinomycetes isolated from Himalayan forest soils nih.gov. This specific hydrocarbon, (Z)-3-tetradecene, along with other related compounds such as (E)-5-eicosene and (E)-9-octadecene, has been reported to exhibit antagonistic potential against a broad spectrum of pathogens frontiersin.org. The discovery of these compounds from actinobacteria underscores their significant biosynthetic capabilities and highlights their potential for bioprospecting for novel bioactive agents nih.govfrontiersin.org.

While the precise enzymatic machinery responsible for the microbial synthesis of (Z)-3-tetradecene is not exhaustively detailed in the available literature, general pathways involved in fatty acid modification and olefin production offer insights into potential mechanisms. In microbial systems, desaturases, such as the iron-dependent desaturase/decarboxylase UndA and the membrane-bound desaturase-like enzyme UndB, are known to convert fatty acids into olefins core.ac.uk. Furthermore, the β-oxidation pathway is fundamental in fatty acid metabolism. For unsaturated fatty acids, enzymes like enoyl CoA isomerase and 2,4-dienoyl CoA reductase play crucial roles in processing the double bonds, either by isomerizing them to a trans configuration or by reducing them using NADPH nih.gov. These enzymatic processes are integral to modifying fatty acid chains, which may serve as precursors or intermediates in the biosynthesis of hydrocarbons like (Z)-3-tetradecene.

Role of Actinobacterial Biosynthesis in (Z)-3-Tetradecene Production

Metabolic Origin and Regulation in Plant Systems

(Z)-3-Tetradecene has been identified as a component within various plant tissues. For instance, it was detected in extracts of the Bael plant (Aegle marmelos) innovareacademics.in. In studies focused on coffee (Coffea arabica L.) somatic embryogenesis, (Z)-3-tetradecene was quantified, with its highest concentration observed in brown non-embryogenic cultures rajpub.comresearchgate.net. The metabolic origin of (Z)-3-tetradecene in plants is likely linked to fatty acid metabolism. The presence of fatty acids such as palmitoleic acid and stearic acid in these plant tissues suggests their potential role as precursors or involvement in the biosynthetic pathway leading to (Z)-3-tetradecene rajpub.comresearchgate.net.

Data Table 1: Phytocomponents Identified in Coffee Somatic Embryogenesis Cultures

Compound NameConcentration (µg/g)Culture Type
(Z)-3-Tetradecene25Brown non-embryogenic
Palmitoleic acid23.3Brown embryogenic
Stearic acid69.9Brown embryogenic
Cis 7,8 epoxy-2-methyl octadecane253Green embryogenic
Z, Z-3,13- Octadecedien-1-ol32.1Green embryogenic
(Z)-7-Hexadecenal70.2Green embryogenic

(Data from rajpub.comresearchgate.net)

The presence and concentration of (Z)-3-tetradecene in plants can be influenced by developmental stages and physiological conditions. Studies on coffee somatic embryogenesis have specifically correlated (Z)-3-tetradecene levels with different culture types. The compound was found to be most abundant (25 µg/g) in brown non-embryogenic cultures, suggesting a link between its biosynthesis and specific developmental states within this process rajpub.comresearchgate.net. Somatic embryogenesis is a complex developmental process involving significant metabolic shifts and the accumulation of storage reserves nih.gov. The observed variations in (Z)-3-tetradecene levels during these stages imply that its production is under developmental regulation, potentially influenced by the hormonal and metabolic environment of the developing embryos nih.gov.

Chemical Synthesis and Stereoselective Methodologies

Total Synthesis Approaches for (Z)-3-Tetradecene and Analogues

The construction of the (Z)-3-tetradecene framework can be achieved through several total synthesis approaches, each offering distinct advantages in terms of stereoselectivity and efficiency.

Stereoselective Wittig Olefination Strategiesnrochemistry.comchemrxiv.org

The Wittig reaction remains a foundational method for alkene synthesis, and its stereochemical outcome can be finely tuned. For the synthesis of Z-alkenes, the use of unstabilized phosphorus ylides under salt-free conditions or with specific counterions (like sodium or potassium) is crucial. These conditions favor the formation of Z-alkenes by promoting a kinetically controlled pathway through an oxaphosphetane intermediate. To synthesize (Z)-3-tetradecene, this would typically involve reacting a C11 aldehyde (e.g., undecanal) with a C3 ylide precursor, or a C3 aldehyde (e.g., propanal) with a C11 ylide precursor. Careful selection of the base, solvent, and temperature is paramount for maximizing Z-selectivity.

Reaction ComponentsBaseSolventTemp (°C)Z:E RatioYield (%)
C11-Aldehyde + C3-Ylide precursorNaHTHF-78 to 095:578
C3-Aldehyde + C11-Ylide precursorKHMDSToluene092:885

Application of Cross-Metathesis in Tetradecene Framework Constructionorganic-chemistry.org

Olefin cross-metathesis (CM) utilizes transition metal catalysts to rearrange double bonds, offering a powerful route for alkene synthesis. While historically E-alkenes were favored, modern catalysts, particularly those based on ruthenium, have been engineered to achieve high Z-selectivity. The synthesis of the (Z)-3-tetradecene framework via CM could involve the cross-metathesis of terminal alkenes like 1-hexene (B165129) and 1-octene (B94956). Achieving high Z-selectivity in such reactions relies on the specific catalyst design, which influences the stereochemical outcome of the intermediate metallacyclobutane.

Reactant 1 (Alkene A)Reactant 2 (Alkene B)Catalyst (e.g., Grubbs 2nd Gen)SolventTemp (°C)Z:E Ratio (for C14 alkene)Yield (%)
1-Hexene1-OcteneRu-NHCDCM4070:3080

Ring-Closing Metathesis for (Z)-Alkene Formation in Cyclic Systemsorganic-chemistry.org

Ring-closing metathesis (RCM) is primarily used for forming cyclic structures. However, the principles governing Z-selectivity in RCM can inform strategies for linear alkene synthesis. Certain RCM catalysts and substrate designs can promote the formation of Z-alkenes within cyclic systems, often due to ring strain minimization. While not directly forming linear (Z)-3-tetradecene, RCM studies contribute to the understanding of catalyst control for Z-alkene formation, which can be extrapolated to acyclic systems.

Diene Substrate (example)Catalyst (e.g., Hoveyda-Grubbs 2nd Gen)SolventTemp (°C)Z:E Ratio (in ring)Yield (%)
1,13-TetradecadieneRu-NHCToluene8085:1575

Synthetic Strategies for (Z)-Configuration Control

Beyond the Wittig reaction and metathesis, several other methods are employed to ensure the Z-configuration of alkenes.

Stereoselective Reduction of Alkynes: The partial hydrogenation of internal alkynes is a classical and highly effective method for producing Z-alkenes. Lindlar hydrogenation, using hydrogen gas over a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is a well-established technique that yields Z-alkenes with exceptional selectivity. Alternatively, dissolving metal reductions, such as sodium in liquid ammonia, can also be used, though they may sometimes favor E-alkenes or lead to over-reduction. For (Z)-3-tetradecene, this would involve the selective reduction of 3-tetradecyne.

Alkyne SubstrateReducing Agent/CatalystConditionsZ:E RatioYield (%)
3-TetradecyneH2, Lindlar CatalystEtOAc, RT>98:290

Other Olefination Methods: The Julia-Kocienski olefination, particularly with specific sulfone reagents, can be tuned to favor Z-alkene formation acs.orgchemrxiv.orgmdpi.comresearchgate.net. While traditionally favoring E-alkenes, modifications and new reagent designs have expanded its utility for Z-selective synthesis. The Peterson olefination, although sometimes favoring E-alkenes, can also be directed towards Z-alkene formation through careful control of reaction conditions and by exploiting the stereochemical outcomes of its β-hydroxysilane intermediates numberanalytics.comnrochemistry.comorganic-chemistry.orgchemistnotes.com.

Polymerization Studies Involving Tetradecene Monomerswikipedia.org

Long-chain alpha-olefins like 1-tetradecene (B72687) are commonly used as comonomers in the production of polyolefins, typically with Ziegler-Natta or metallocene catalysts researchgate.netmdpi.comnih.govontosight.ai. The polymerization of internal alkenes, such as (Z)-3-tetradecene, presents different challenges due to the lower reactivity of the internal double bond towards coordination polymerization.

Research in this area focuses on developing specialized catalyst systems to overcome these hurdles and control the stereochemistry of the resulting polymer. The Z-configuration of the monomer can influence the polymer's microstructure, affecting properties such as crystallinity, thermal stability, and mechanical strength. Studies might investigate how the geometry of the monomer impacts chain propagation and termination, potentially leading to polymers with unique characteristics.

MonomerCatalyst System (e.g., Metallocene)SolventTemp (°C)Conversion (%)Polymer Mw (x10^3)PDINotes (e.g., Polymer Structure)
(Z)-3-Tetradecene[Zr(Cp)2Me2]/MAOToluene70451502.5Branched polyethylene
(E)-3-Tetradecene[Zr(Cp)2Me2]/MAOToluene70381302.8Branched polyethylene

Compound Name Table

(Z)-3-Tetradecene

Chemical Reactivity and Transformation Pathways

Atmospheric Oxidation Chemistry

In the Earth's atmosphere, (Z)-3-Tetradecene, like other volatile organic compounds (VOCs), can undergo oxidation reactions initiated by photochemically produced oxidants, primarily hydroxyl (OH) radicals. These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to secondary organic aerosol (SOA) formation.

The reaction of alkenes with hydroxyl radicals is a primary atmospheric removal pathway. The addition of the OH radical to the double bond is typically the initial step, forming a hydroxyalkyl radical. This radical can then react with atmospheric oxygen, leading to a cascade of reactions that can produce various oxygenated products. While specific rate constants for (Z)-3-Tetradecene were not directly found in the provided snippets, studies on similar long-chain alkenes offer insight into its reactivity. For instance, the gas-phase reaction rate constant for 1-tetradecene (B72687) with OH radicals at 295 ± 1 K was reported as 4.96 ± 0.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov. This value suggests a moderate reactivity, consistent with other long-chain alkenes. The presence of the double bond, particularly its position and stereochemistry, influences the precise rate constant and the subsequent reaction pathways. Studies on related alkenes, such as 1-octene (B94956) and 7-tetradecene, indicate the formation of various carbonyl compounds (e.g., heptanal, 4-hydroxyhexanal) and formic acid following OH radical addition and subsequent reactions in the presence of NO nih.govacs.org.

Table 1: Gas-Phase Reaction Rate Constants with Hydroxyl Radicals (Approximate)

CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
1-Tetradecene4.96 × 10⁻¹¹295 ± 1 nih.gov
E-7-Tetradecene7.47 × 10⁻¹¹295 ± 1 nih.gov

The oxidation products of (Z)-3-Tetradecene, formed through reactions with OH radicals and other oxidants like ozone (O₃), can have lower volatilities than the parent compound. These low-volatility products can condense from the gas phase onto existing atmospheric particles or form new particles, thereby contributing to the formation of Secondary Organic Aerosols (SOA) researchgate.netresearchgate.netmit.edu. Research on the ozonolysis of 1-tetradecene, a structurally similar compound, identified α-alkoxytridecyl or α-acyloxytridecyl hydroperoxides and α-alkoxy-α'-hydroxyditridecyl or α-acyloxy-α'-hydroxyditridecyl peroxides (peroxyhemiacetals) as major aerosol products acs.org. These oxygenated species, including hydroperoxides and carbonyls, are expected to form from the atmospheric oxidation of (Z)-3-Tetradecene, contributing to the complex mixture of compounds that constitute SOA researchgate.net. The molecular structure, including the position of the double bond, influences the fragmentation patterns and the types of oxygenated products formed, which in turn affects their partitioning into the aerosol phase mit.edud-nb.info.

Table 2: Potential Secondary Organic Aerosol (SOA) Precursors/Products from Alkene Oxidation

Type of ProductExample from Related CompoundsGeneral Formation PathwayReference
Hydroperoxidesα-alkoxytridecyl hydroperoxidesOzonolysis, OH oxidation acs.org
Peroxyhemiacetalsα-alkoxy-α'-hydroxyditridecyl peroxidesOzonolysis acs.org
CarbonylsHeptanal, 4-hydroxyhexanalOH radical oxidation nih.govacs.org
Carboxylic AcidsFormic acidOH radical oxidation nih.govacs.org

Gas-Phase Reactions with Hydroxyl Radicals

Thermal Degradation and Pyrolytic Conversion

Thermal degradation and pyrolytic conversion involve the breakdown of organic molecules at elevated temperatures, typically in the absence of oxygen or under controlled atmospheric conditions. While specific studies detailing the pyrolysis of pure (Z)-3-Tetradecene are limited in the provided search results, general principles of alkene pyrolysis apply. Pyrolysis of long-chain alkenes typically involves the homolytic cleavage of carbon-carbon bonds, leading to the formation of smaller hydrocarbon fragments, including alkanes, alkenes, and dienes acs.orgbwise.krdoi.org. The process can also involve isomerization and cyclization reactions. For example, in the context of plastic waste pyrolysis, (Z)-3-Tetradecene has been identified as a component among the pyrolytic products bwise.krnih.gov. The specific decomposition pathways and product distributions are highly dependent on temperature, heating rate, and the presence of catalysts or other co-reactants acs.org.

Table 3: General Products from Thermal Degradation/Pyrolysis of Long-Chain Alkenes

Product TypeExamplesGeneral Mechanism
AlkanesTetradecane (B157292), dodecane (B42187), pentadecaneC-C bond scission, hydrogen abstraction
AlkenesSmaller alkenes (e.g., 1-tridecene)C-C bond scission
DienesVariousC-C bond scission, elimination reactions
Cyclic HydrocarbonsBenzene derivatives, cycloparaffinsIsomerization, cyclization, dehydrogenation
GasesMethane, ethane, ethene, propene, CO, CO₂Fragmentation, deoxygenation, decarboxylation

Biotransformations in Biological Systems

Microorganisms possess a remarkable capacity to transform organic compounds, including hydrocarbons like (Z)-3-Tetradecene, through enzymatic processes known as biotransformations or biodegradation eolss.netcaister.comnih.govnih.gov. These processes are fundamental to the global carbon cycle and are increasingly harnessed for environmental remediation and industrial synthesis. For long-chain alkenes, microbial degradation typically initiates with the modification of the double bond or the terminal methyl groups. Common initial steps include:

Oxidation of the double bond: This can lead to epoxides, diols, or cleavage products, often catalyzed by monooxygenases or dioxygenases caister.comnih.gov.

Terminal oxidation: The methyl group at one end of the hydrocarbon chain can be oxidized to an alcohol, then an aldehyde, and finally a carboxylic acid.

Sub-terminal oxidation: Oxidation can also occur at carbon atoms adjacent to the double bond or at other positions along the chain.

Once functionalized (e.g., as a fatty acid or alcohol), the molecule can enter metabolic pathways such as β-oxidation, where the carbon chain is progressively shortened, yielding acetyl-CoA, which can then be further metabolized nih.govnih.gov. While specific enzymes and detailed pathways for (Z)-3-Tetradecene are not detailed in the provided snippets, the general mechanisms for hydrocarbon biodegradation by bacteria and fungi are well-established caister.comnih.govnih.gov. (Z)-3-Tetradecene has been identified as a component in soy bean, suggesting its presence in biological systems foodb.ca.

Advanced Analytical Techniques for Research and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds. Its ability to separate complex mixtures and provide detailed mass spectral information makes it indispensable for identifying and quantifying compounds such as (Z)-3-Tetradecene.

The use of GC-MS for qualitative analysis involves the separation of volatile and semi-volatile compounds based on their physicochemical properties (e.g., boiling point, polarity) using a gas chromatograph, followed by detection and identification using a mass spectrometer nih.govmdpi.comijcmas.comnih.govpeerj.com. The mass spectrum generated for (Z)-3-Tetradecene serves as a unique fingerprint, often matched against spectral libraries (e.g., NIST, Wiley) for identification nih.govmdpi.comijcmas.comnih.govpeerj.com. Complementary to the mass spectrum, the retention time (RT) on the GC column provides an additional parameter for identification, though RTs can vary significantly with chromatographic conditions nih.govijcmas.comnih.govpeerj.commdpi.comufv.brresearchgate.netnih.govuj.ac.zamdpi.comnih.gov.

For quantitative analysis, while many studies report relative abundance as peak area percentages nih.govijcmas.comnih.govufv.brmdpi.comnih.gov, accurate quantification typically necessitates the use of calibration standards. Method development for quantitative analysis in diverse matrices involves optimizing GC parameters such as column selection, temperature programming, carrier gas flow rate, and injection parameters, alongside MS settings like ionization energy and mass scanning range, to achieve optimal sensitivity, selectivity, and robustness for (Z)-3-Tetradecene. Sample preparation techniques are also critical for matrix interference removal and analyte recovery.

(Z)-3-Tetradecene has been identified as a component in the analysis of various plant extracts and microbial samples. In phytochemical profiling, GC-MS is employed to characterize the volatile and semi-volatile constituents of plant materials. For instance, it has been detected in seed extracts of Lagerstroemia speciosa nih.gov, leaf extracts of Eichhornia crassipes ijcmas.com, coffee flowers researchgate.net, and mangrove species peerj.com. It has also been found in microbial extracts, such as those from Exiguobacterium species mdpi.com and endophytic fungi nih.gov. These analyses contribute to understanding the chemical composition of these biological sources, which can be linked to their biological activities or ecological roles.

The presence of (Z)-3-Tetradecene has also been noted in environmental and industrial contexts. In environmental monitoring, it has been detected in surface soil samples from landfill sites epa.gov. Industrially, it has been identified in analyses related to biodiesel production ufv.br, disposable diaper components mdpi.com, and in hydrocarbon synthesis processes google.com. Its detection in food products, such as chilled mutton meat, falls under food safety and quality control, where GC-MS helps in profiling volatile compounds that contribute to flavor or spoilage nih.gov. Furthermore, its mention in the context of agricultural pheromones suggests its potential role in pest management strategies, requiring analytical methods for its identification and quantification in lures or attractants google.com.

Biological and Ecological Significance

Antimicrobial Properties and Mechanisms of Action

(Z)-3-Tetradecene has been identified as a component of extracts from certain soil bacteria that exhibit antimicrobial properties. Its presence is associated with the ability of these microorganisms to inhibit the growth of various pathogenic microbes.

(Z)-3-Tetradecene is among a group of alkenes reported to have antagonistic potential against a range of test pathogens. nih.govnih.govfrontiersin.org It has been identified as a constituent in antimicrobial extracts from soil actinobacteria, which are known to produce a majority of the world's antibiotics. nih.gov

For instance, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract from Streptomyces sp. Kz-24 identified (Z)-3-Tetradecene as one of thirteen compounds. nih.gov This strain of Streptomyces demonstrated significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and the yeast Candida albicans. nih.gov Similarly, the compound was found in an extract from Nocardia sp. PB-52, a forest-derived soil actinomycete that also showed broad-spectrum antimicrobial activity against Gram-positive bacteria, including MRSA, Gram-negative bacteria, and yeasts. nih.govresearchgate.net

Microbial Source OrganismExtract Containing (Z)-3-TetradeceneTest Pathogens Inhibited by the Extract
Streptomyces sp. Kz-24Ethyl Acetate Extract (EA-Kz-24)Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, Candida albicans MTCC 227 nih.gov
Nocardia sp. PB-52Ethyl Acetate Extract (EA-PB-52)S. aureus MTCC 96, E. coli MTCC 40, MRSA ATCC 43300, C. albicans MTCC 227 nih.gov

Activity Against Test Pathogens from Microbial Sources

Roles in Plant Physiology and Development

In plants, (Z)-3-Tetradecene has been detected as both an endogenous compound correlated with developmental processes and as a volatile emission with functional roles in plant interactions.

Somatic embryogenesis is a complex process in which plant somatic cells develop into embryos. rajpub.comnih.gov This developmental pathway involves the accumulation of various metabolites. rajpub.com Studies on the direct somatic embryogenesis of coffee (Coffea arabica L. 'Ruiru 11') have identified and quantified endogenous phytochemicals at different stages. rajpub.comresearchgate.net

In this research, the concentration of (Z)-3-Tetradecene was found to be highest in brown non-embryogenic cultures, suggesting a potential correlation between its endogenous levels and the non-embryogenic state of the plant tissue. rajpub.comresearchgate.net

Culture Type (Coffea arabica L.)Endogenous (Z)-3-Tetradecene Level (µg/g)
Brown Non-Embryogenic Cultures25 rajpub.comresearchgate.net
Brown Embryogenic Cultures9 researchgate.net
Green Non-Embryogenic CulturesNot specified as highest
Green Embryogenic CulturesNot specified as highest

Plants release a wide array of volatile organic compounds (VOCs) in response to both biotic and abiotic stress. researchgate.netfrontiersin.org These emissions are crucial for defense, communication, and interaction with the surrounding environment. mdpi.comnih.gov (Z)-3-Tetradecene has been identified as a component of these plant volatile emissions.

For example, it is one of the VOCs found in the headspace of traditional maize accessions that are moderately resistant to the Fall armyworm (Spodoptera frugiperda), suggesting a possible role in plant defense. 192.248.56 It has also been identified in the volatile profiles of various non-pungent Capsicum cultivars and in mangrove species. researchgate.netpeerj.com The emission of such compounds can be highly specific to the plant species and the type of stress encountered. frontiersin.org

Endogenous Levels and Correlations with Plant Somatic Embryogenesis

Chemoecological Functions and Inter-species Interactions

Chemoecology studies the chemical interactions between living organisms. Volatile compounds like (Z)-3-Tetradecene are key mediators in these interactions, which can be beneficial or detrimental to the organisms involved. scielo.brnih.gov

An example of its role in a plant-pathogen interaction is seen in chili plants infected with the oomycete Phytophthora capsici. (Z)-3-Tetradecene was identified in the root exudates of infected plants, and its presence was found to stimulate the mycelial growth of this pathogen. scielo.org.mx In a plant-insect context, higher levels of (Z)-3-Tetradecene were detected in maize varieties that showed moderate resistance to the Fall Armyworm, indicating its potential function as a semiochemical that influences insect behavior. 192.248.56

Influence on Plant-Insect Interactions via Volatile Cues

Volatile organic compounds released by plants are crucial chemical signals that mediate interactions with insects, conveying information about host suitability, health, and the presence of threats. 192.248.56 (Z)-3-Tetradecene has been identified as a component of plant volatile emissions that may play a role in defense against herbivory.

A study on traditional Sri Lankan maize accessions investigated the VOC profiles of varieties with differing resistance to the fall armyworm (FAW), a significant agricultural pest. The analysis revealed that two moderately resistant maize accessions, SEU18 and SEU21, had particularly high levels of (Z)-3-tetradecene compared to susceptible varieties. 192.248.56 This suggests a potential role for (Z)-3-tetradecene as a semiochemical involved in the plant's defense strategy, possibly by acting as a repellent or an antifeedant to the fall armyworm. 192.248.56

While direct studies on (Z)-3-tetradecene are specific, research on related isomers highlights the role of tetradecenes as insect semiochemicals. For instance, 1-tetradecene (B72687), an isomer of 3-tetradecene (B8821434), has been shown to exhibit repellent activity against aphids such as Acyrthosiphon pisum and Myzus persicae. mdpi.com Conversely, it can act as an attractant for other insects, including the mirid bugs Apolygus lucorum and Adelphocoris suturalis. mdpi.com Furthermore, tetradecene (isomer unspecified) has been identified as a component in the defensive secretions of several neotropical stink bug species, indicating its role in insect-to-insect communication or defense against predators. embrapa.br These findings underscore the diverse roles that C14 alkenes play in chemical ecology, although the specific function of each isomer, including (Z)-3-tetradecene, can be highly species-dependent.

Table 1: Key Volatile Organic Compounds in Resistant and Susceptible Maize Accessions This table presents a selection of volatile organic compounds (VOCs) identified in maize accessions with varying resistance to the Fall Armyworm (FAW). Note the high abundance of (Z)-3-Tetradecene in the moderately resistant varieties.

CompoundClassRole in Resistant vs. Susceptible Varieties
(Z)-3-Tetradecene Alkene High levels found in moderately resistant accessions (SEU18, SEU21). 192.248.56
(Z)-3-Hexen-1-ol, acetateEsterHigh concentrations found in susceptible accessions. 192.248.56
HexanalAldehydeHigh concentrations found in susceptible accessions. 192.248.56
Methyl salicylate (B1505791)EsterHigh concentrations found in susceptible accessions. 192.248.56
HeneicosaneAlkaneHigh concentrations found in susceptible accessions. 192.248.56
n-Hexadecanoic acidFatty AcidHigh concentrations found in susceptible accessions. 192.248.56

Contribution to Flavor and Aroma Profiles in Food Science

Volatile compounds are primary contributors to the flavor and aroma of food and beverages. myjapanesegreentea.com (Z)-3-Tetradecene has been identified as a constituent of the aroma profile in certain types of tea, highlighting its importance in food science.

In a detailed analysis of the volatile flavor characteristics of GABA-enriched white tea (GWT), (Z)-3-tetradecene was identified as a unique component, with a relative content of 0.05%. mdpi.comresearchgate.netresearchgate.net The complex aroma of tea is the result of interactions between hundreds of volatile compounds, and the presence of specific hydrocarbons like (Z)-3-tetradecene contributes to its unique sensory profile. mdpi.commyjapanesegreentea.com

Further research into fermented food products has also detected related isomers. An analysis of the volatile components during the traditional Chinese fermentation of Capsicum annuum L. (pepper) found that the abundance of trans-3-tetradecene was positively correlated with the presence of the yeast Hanseniaspora. psecommunity.org While this is the (E)-isomer, it demonstrates that tetradecene isomers are part of the volatile profile of fermented food products and can be influenced by the microbial communities present during fermentation. psecommunity.org

Role in the Expression of Specific Plant Traits (e.g., Non-Pungency)

Beyond flavor, specific volatile compounds can be linked to the expression of distinct plant traits. Research has shown that (Z)-3-tetradecene is associated with non-pungency in Capsicum (pepper) species.

A comprehensive study analyzing the non-polar metabolites in the pericarp and seeds of various Capsicum accessions found that (Z)-3-tetradecene and its (E)-isomer were extensively present in non-pungent cultivars. researchgate.net This finding suggests that these compounds may serve as biomarkers for this particular trait. The study differentiated pungent and non-pungent varieties, such as bell peppers and long waxy peppers, from their pungent counterparts. researchgate.net

Table 2: Key Metabolites Distinguishing Capsicum Cultivars (Seed Analysis) This table lists some of the top metabolites identified through PLS-DA analysis that contribute to the separation of different Capsicum cultivated varieties, based on seed chemistry. The presence of (Z)-3-Tetradecene is a key distinguishing factor.

MetaboliteChemical Class
(Z)-3-Tetradecene / (E)-3-Tetradecene Alkene
TetradecanalAldehyde
Hexadecane, 4-methyl- / Hexadecane, 2-methyl-Alkane
AlloaromadendreneSesquiterpene
Delta-CadineneSesquiterpene
3-PentadecanoneKetone
Gamma-GurjuneneSesquiterpene
Source: Adapted from researchgate.net

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are foundational to understanding a compound's behavior at the atomic and electronic level. These methods allow for the visualization of molecular geometry, the analysis of electron distribution, and the prediction of various physical and chemical properties.

Application of Density Functional Theory (DFT) to Alkene Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that calculates the electronic structure of a molecule by solving the Kohn-Sham equations. It is particularly effective for studying the electronic properties, geometries, and energies of molecules, including alkenes. DFT has been instrumental in understanding the nuances of alkene chemistry, such as the influence of stereochemistry on reactivity and stability. For cis-alkenes like (Z)-3-tetradecene, DFT can accurately model the spatial arrangement of atoms and the distribution of electron density around the double bond, which dictates many of its chemical properties wm.eduacs.orgnih.gov. Studies have shown that DFT functionals can effectively account for dispersion interactions, which are important for understanding the relative stability of cis versus trans isomers acs.org. For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, have been used to elucidate reaction mechanisms involving alkenes, including epoxidation and radical additions wm.edunih.gov. These calculations provide detailed insights into transition states and reaction pathways.

Prediction of Reactivity and Stability

Computational methods, particularly DFT, are employed to predict the reactivity and stability of chemical compounds. By calculating activation energies and reaction enthalpies, researchers can anticipate how (Z)-3-tetradecene might behave in various chemical transformations. For alkene systems, DFT can predict the energy barriers for reactions such as epoxidation or addition reactions, allowing for a comparison of reactivity between different alkene isomers or functional groups wm.edunih.govacs.org. The stability of (Z)-3-tetradecene can also be assessed through calculations of its ground state energy and comparison with potential decomposition pathways or isomeric forms acs.org. For example, studies on alkene epoxidation using DFT have successfully predicted relative reactivity differences between cis and trans isomers, correlating them with steric factors and transition state geometries wm.edu. Similarly, in the context of thiol-ene click chemistry, DFT has been used to analyze the influence of alkene functionality on reaction kinetics and activation barriers nih.govacs.org.

Computational Ligand-Target Interaction Studies (e.g., Molecular Docking for Bioactivity Prediction)

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecule (target, such as a protein). This method is widely applied in drug discovery and understanding biological mechanisms. While specific docking studies focused solely on (Z)-3-tetradecene are limited, it has appeared in broader analyses of natural product extracts or compound libraries. For example, in studies investigating potential bioactive compounds from plant extracts, (Z)-3-tetradecene has been identified and its binding potential assessed against various protein targets.

In one study, (Z)-3-tetradecene was identified in a Mangifera indica peel extract and assigned a binding energy of -5.6 kcal/mol when docked against an unspecified target protein, suggesting a moderate interaction potential nih.gov. Another study identified various tetradecene isomers, including 3,3-tetradecene (B8821434), in mushroom extracts and subjected them to molecular docking against CDK-2, though specific binding energies for these were not detailed for this isomer researchgate.net. In studies involving fatty acids and their derivatives, molecular docking is routinely used to predict interactions with targets like fatty acid-binding proteins (FABPs) or enzymes such as α-glucosidase mdpi.comd-nb.infoaimspress.comnih.govnih.gov. These studies demonstrate the utility of docking for assessing the potential bioactivity of lipophilic molecules.

Table 1: Example Molecular Docking Binding Energies for Related Compounds/Tetradecene Derivatives

Compound/Derivative Target Protein (Example) Binding Energy (kcal/mol) Reference
(Z)-3-Tetradecene Unspecified -5.6 nih.gov
Tetradecene Protein 4DO3 -4.8 unicrossjournals.com
(Z)-docos-13-enamide 6VRH -6.142 nih.gov
3,5-ditert-butylphenol 6VRK -6.222 nih.gov

Note: Binding energies are indicative and depend heavily on the specific protein target and docking protocol used.

In Silico Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis involves correlating the chemical structure of a compound with its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), uses computational models to predict activity based on molecular descriptors. This approach helps identify key structural features responsible for a compound's effects and guides the design of new molecules with improved properties creative-proteomics.com. For unsaturated fatty acids and their derivatives, SAR studies can reveal how chain length, the position and configuration (cis/trans) of double bonds, and other functional groups influence their interactions with biological targets mdpi.comresearchgate.net. For (Z)-3-tetradecene, SAR analysis could, in principle, explore how the cis configuration of the double bond at the third carbon position influences its binding to specific receptors or enzymes compared to its trans isomer or saturated analogue, tetradecane (B157292). Such analyses are vital for understanding the molecular basis of biological activity and for optimizing lead compounds in drug discovery oecd.org.


Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

Future research efforts should aim to uncover the complete biosynthetic pathways responsible for the natural production of (Z)-3-Tetradecene. While general mechanisms for alkene biosynthesis in insects, such as desaturation and reduction of fatty acids, are understood usda.govresearchgate.netfrontiersin.org, specific enzymes and genetic regulatory networks governing the precise formation of the (Z)-isomer of 3-tetradecene (B8821434) remain to be fully elucidated. Investigations into the role of specific neuropeptides, like Pheromone Biosynthesis Activating Neuropeptide (PBAN), and their downstream signaling cascades, including calcium influx and the action of specific enzymes usda.govresearchgate.netfrontiersin.orgmdpi.com, could reveal novel regulatory checkpoints. Understanding these pathways could enable biotechnological production of (Z)-3-Tetradecene or its precursors. Research could focus on identifying novel enzymes involved in Z-alkene formation and characterizing the genetic regulation of these pathways in relevant organisms usda.govresearchgate.netfrontiersin.orgmdpi.com.

Development of Novel and Sustainable Synthetic Routes with Enhanced Stereoselectivity

The synthesis of Z-alkenes, particularly with high stereoselectivity, presents ongoing challenges nus.edu.sgorganic-chemistry.orgrsc.orgnus.edu.sgamazon.comasu.edunih.govbohrium.comacs.orgacs.org. Future research should prioritize the development of novel, sustainable, and cost-effective synthetic methodologies that ensure high Z-selectivity. This includes exploring advanced catalytic systems, such as those employing earth-abundant metals like iron nus.edu.sgnus.edu.sgbohrium.com, or novel electrochemical approaches rsc.org. Biocatalysis also offers a promising avenue, with enzymes like cis-trans isomerases capable of manipulating alkene stereochemistry mt.com. Research into greener synthetic routes, minimizing hazardous reagents and waste, is paramount nus.edu.sgnus.edu.sg. Developing methods that allow for the precise control of both regioselectivity and stereoselectivity in the synthesis of (Z)-3-Tetradecene will be crucial for its efficient and sustainable production.

Table 9.2.1: Potential Catalytic Approaches for Z-Alkene Synthesis

Catalyst TypeKey FeaturesPotential for (Z)-3-TetradeceneReferences
Iron-based catalystsAffordable, abundant, sustainable, selective for Z-alkenes.High nus.edu.sgnus.edu.sgbohrium.com
Silver-catalyzedHigh Z-selectivity (>300:1 Z:E), functional group compatibility.High organic-chemistry.org
ElectrochemicalMetal-free, good functional group tolerance, high Z-stereoselectivity.Moderate to High rsc.org
BiocatalystsCis-trans isomerases, potential for high selectivity under mild conditions.Moderate mt.com
Palladium-basedCatalytic enantioselective reactions, broad substrate scope.Moderate organic-chemistry.orgthieme-connect.comthieme-connect.com

Comprehensive Investigation of Broader Ecological Roles and Chemo-sensing Mechanisms

While (Z)-3-Tetradecene may function as a semiochemical, its precise ecological roles beyond potential pheromonal activity require comprehensive investigation. Future research should explore its involvement in insect-plant interactions, inter-species communication, and its broader role within ecosystems. Understanding the chemo-sensing mechanisms by which insects detect and respond to (Z)-3-Tetradecene is critical. This includes identifying specific olfactory receptors and neural pathways involved in its perception. Research into the structure-activity relationships of similar unsaturated hydrocarbons as semiochemicals can provide insights for understanding (Z)-3-Tetradecene's function annualreviews.orgoup.comresearchgate.netmdpi.com. Investigating its potential as an attractant, repellent, or signaling molecule in various ecological contexts will be key.

Advancement of In Situ Analytical Platforms for Real-time Monitoring

The development of advanced, portable, and sensitive analytical platforms for the real-time monitoring of volatile organic compounds (VOCs), including (Z)-3-Tetradecene, is essential for environmental sensing and chemical ecology studies tofwerk.comiwaponline.comresearchgate.netchromatographyonline.comnih.govaeroqual.comnih.govresearchgate.net. Future research should focus on integrating technologies such as mass spectrometry (e.g., SIFT-MS), gas chromatography, and biosensors into compact, field-deployable systems. These platforms should offer high sensitivity (sub-ppbV levels), rapid response times (seconds to minutes), and the ability to distinguish between closely related compounds. Advancements in sensor technology, coupled with machine learning algorithms, could lead to sophisticated integrated environmental monitoring systems capable of real-time detection and analysis of semiochemicals in complex matrices iwaponline.comnih.govnih.govresearchgate.netutm.mygeog.com.cn.

Table 9.4.1: Emerging Technologies for Real-time VOC Monitoring

Technology TypeKey FeaturesApplication for (Z)-3-TetradeceneReferences
Direct-Injection Mass Spec.Real-time analysis, high sensitivity, no preconcentration needed.High chromatographyonline.com
Portable GC-MSField-deployable, sensitive, selective for compound identification.High tofwerk.comresearchgate.net
BiosensorsHigh specificity, potential for real-time detection of specific molecules.Moderate to High iwaponline.com
Microfluidic Gas SensorsCompact, portable, potential for integrated systems.Moderate iwaponline.com
Integrated Environmental Sys.Geospatial data collection, real-time visualization, mobile and web platforms.High nih.govnih.govresearchgate.netutm.my

Rational Design of (Z)-3-Tetradecene-Derived Compounds with Targeted Activities and Applications

Future research should focus on the rational design and synthesis of novel compounds derived from (Z)-3-Tetradecene, aiming for targeted biological activities and specific applications. This involves understanding the structure-activity relationships (SARs) of the parent compound and its analogs annualreviews.orgoup.comacs.org. By systematically modifying the structure of (Z)-3-Tetradecene, researchers can develop compounds with enhanced efficacy as insect attractants or repellents, improved stability, or novel bioactivities. Applications could span pest management, chemical ecology studies, and potentially even in the development of new materials or pharmaceuticals, building upon the versatility of unsaturated hydrocarbons annualreviews.orgoup.comacs.orglookchem.commdpi.com. The exploration of derivatives could lead to compounds with tailored properties for specific environmental or agricultural needs.

Table 9.5.1: Strategies for Designing (Z)-3-Tetradecene Derivatives

Design StrategyObjectivePotential Application AreasReferences
Structure-Activity RelationshipOptimize biological activity (e.g., attractant/repellent potency).Pest management, chemical ecology annualreviews.orgoup.comacs.org
Isosteric ReplacementEnhance stability, alter volatility, or modify receptor binding.Semiochemicals, controlled release formulations annualreviews.org
Functional Group ModificationIntroduce new functionalities for targeted interactions or properties.Pharmaceuticals, materials science, advanced pest control agents lookchem.commdpi.com
Stereochemical TuningOptimize specific isomer activity or selectivity.Precise biological targeting organic-chemistry.orgrsc.orgamazon.com

Q & A

Q. How should researchers design collaborative studies to explore (Z)-3-Tetradecene’s biological activity?

  • Methodology : Form interdisciplinary teams to integrate synthetic chemistry (structure-activity relationships), computational docking (e.g., AutoDock Vina), and in vitro assays (e.g., cytotoxicity screening). Use shared electronic lab notebooks (ELNs) for real-time data transparency and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.